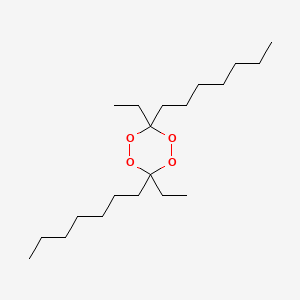
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is a chemical compound belonging to the class of organic peroxides It is characterized by its unique structure, which includes two ethyl groups and two heptyl groups attached to a tetroxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method includes the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced products.
Substitution: The ethyl and heptyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction products, such as alcohols, ketones, and other organic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative damage or other biochemical effects. The specific pathways and molecular targets involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of ethyl and heptyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane derivative with tetramethyl substitution.
Uniqueness
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other tetroxane derivatives may not be suitable.
Propriétés
Numéro CAS |
914917-11-6 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3,6-diethyl-3,6-diheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C20H40O4/c1-5-9-11-13-15-17-19(7-3)21-23-20(8-4,24-22-19)18-16-14-12-10-6-2/h5-18H2,1-4H3 |
Clé InChI |
QXDDAPUPSZENLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(OOC(OO1)(CC)CCCCCCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)

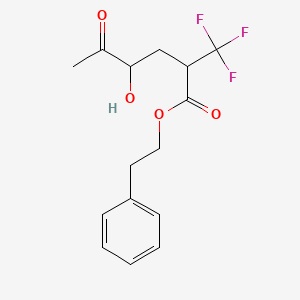
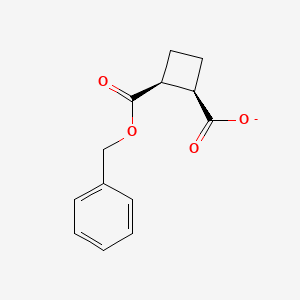
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
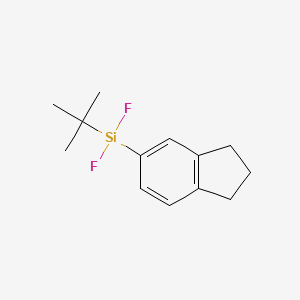
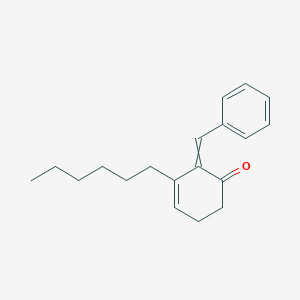


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
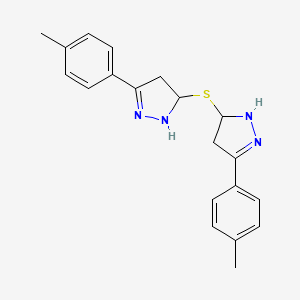


![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
